2-Methyl-3-(pyrrolidin-1-yl)piperidine
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Overview
Description
2-Methyl-3-(pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These nitrogen-containing rings are common in many biologically active molecules and pharmaceuticals. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpiperidine with pyrrolidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atoms .
Scientific Research Applications
2-Methyl-3-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
3-(Pyrrolidin-1-yl)piperidine: Similar structure but without the methyl group, which can affect its binding properties and biological activity.
Uniqueness
2-Methyl-3-(pyrrolidin-1-yl)piperidine is unique due to the presence of both the piperidine and pyrrolidine rings, along with a methyl group. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-10(5-4-6-11-9)12-7-2-3-8-12/h9-11H,2-8H2,1H3 |
InChI Key |
HREATRBWRCPQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N2CCCC2 |
Origin of Product |
United States |
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